molecular formula C20H16N2O4 B5807622 N,N'-bis(3-hydroxyphenyl)isophthalamide

N,N'-bis(3-hydroxyphenyl)isophthalamide

Cat. No.: B5807622
M. Wt: 348.4 g/mol
InChI Key: YPNSUNPIJSRQMY-UHFFFAOYSA-N
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Description

N,N'-bis(3-hydroxyphenyl)isophthalamide is a useful research compound. Its molecular formula is C20H16N2O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11100700 g/mol and the complexity rating of the compound is 456. The solubility of this chemical has been described as 1.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Chemistry

N,N'-bis(3-hydroxyphenyl)isophthalamide has been studied in the context of crystal chemistry. Malone et al. (1997) explored its synthesis, characterization, and crystal chemistry, highlighting its intermolecular interactions, which are crucial for understanding its structural and packing properties in crystalline form (Malone et al., 1997).

Aromatic Polyamides and Polyimides

Yang and Lin (1995) investigated the use of derivatives of this compound in the synthesis of aromatic polyamides and polyimides. These compounds exhibited amorphous properties, solubility in polar solvents, and thermal stability, making them suitable for applications in materials science (Yang & Lin, 1995).

Antioxidant and DNA Binding Studies

Fatima et al. (2021) conducted studies on novel bisamides derived from this compound, focusing on their antioxidant properties and DNA binding capabilities. This research provides insights into the potential biological and medicinal applications of these compounds (Fatima et al., 2021).

Metal Complexes and Biological Activities

Al-Hakimi et al. (2011) synthesized and characterized metal complexes of derivatives of this compound, evaluating their antibacterial and antifungal activities. This research is significant for the development of new antimicrobial agents (Al-Hakimi et al., 2011).

Gemini Surfactant Synthesis

Chen Gen (2015) focused on the synthesis of Gemini surfactants using derivatives of this compound, contributing to the field of surfactant chemistry and its applications in various industries (Chen Gen, 2015).

Anion Binding Studies

Kadir et al. (2019) explored the synthesis and structural elucidation of isophthalamide derivatives, assessing their potential as anion receptors for chromate anions. This study has implications for environmental monitoring and remediation (Kadir et al., 2019).

Properties

IUPAC Name

1-N,3-N-bis(3-hydroxyphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-17-8-2-6-15(11-17)21-19(25)13-4-1-5-14(10-13)20(26)22-16-7-3-9-18(24)12-16/h1-12,23-24H,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNSUNPIJSRQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)O)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201060
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.